molecular formula C16H10IN3 B5424830 (Z)-2-(1H-benzimidazol-2-yl)-3-(4-iodophenyl)prop-2-enenitrile

(Z)-2-(1H-benzimidazol-2-yl)-3-(4-iodophenyl)prop-2-enenitrile

Cat. No.: B5424830
M. Wt: 371.17 g/mol
InChI Key: YKUJXMMGEUIXLV-XFXZXTDPSA-N
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Description

(Z)-2-(1H-benzimidazol-2-yl)-3-(4-iodophenyl)prop-2-enenitrile: is a synthetic organic compound that features a benzimidazole moiety and an iodophenyl group. Compounds with benzimidazole structures are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(4-iodophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10IN3/c17-13-7-5-11(6-8-13)9-12(10-18)16-19-14-3-1-2-4-15(14)20-16/h1-9H,(H,19,20)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUJXMMGEUIXLV-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC=C(C=C3)I)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-(4-iodophenyl)prop-2-enenitrile typically involves the following steps:

    Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the Iodophenyl Group: This step involves the coupling of the benzimidazole core with an iodophenyl derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

    Formation of the Prop-2-enenitrile Moiety: This can be introduced through a Knoevenagel condensation reaction between the benzimidazole-iodophenyl intermediate and a suitable nitrile compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(1H-benzimidazol-2-yl)-3-(4-iodophenyl)prop-2-enenitrile: can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

(Z)-2-(1H-benzimidazol-2-yl)-3-(4-iodophenyl)prop-2-enenitrile:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzimidazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive benzimidazole compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (Z)-2-(1H-benzimidazol-2-yl)-3-(4-iodophenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)acetonitrile
  • 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile
  • 2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)prop-2-enenitrile

Uniqueness

(Z)-2-(1H-benzimidazol-2-yl)-3-(4-iodophenyl)prop-2-enenitrile: is unique due to the presence of the iodophenyl group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity.

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